2,5-Dimethoxystilbene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

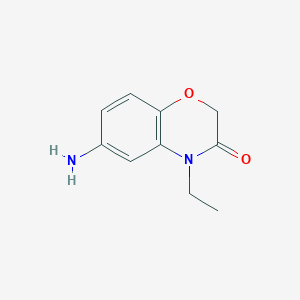

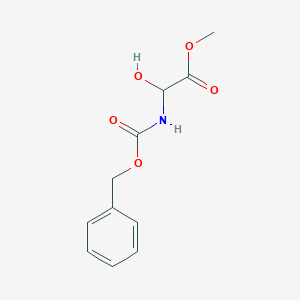

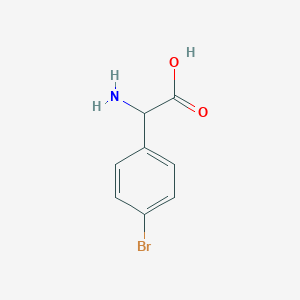

2,5-Dimethoxystilbene (also known as resveratrol dimethyl ether) is a natural compound found in various plant sources, including grapes, blueberries, and peanuts. It is a derivative of resveratrol, which is known for its potent antioxidant and anti-inflammatory properties. 2,5-Dimethoxystilbene has gained significant attention in recent years due to its potential health benefits, including its ability to prevent and treat various diseases.

Aplicaciones Científicas De Investigación

Chemical Isolation and Identification

2,5-Dimethoxystilbene has been isolated from high-quality tall oil fatty acids, a byproduct of the wood pulp industry. This isolation involves techniques like liquid column chromatography and low-temperature solvent fractional crystallization. The structure of this compound was determined using IR, mass, and NMR spectrometry, revealing its role in color development during epoxidation of tall oil fatty acids (Min & Chang, 1972).

Polymerization Behavior

2,5-Dimethoxystyrene, related to 2,5-Dimethoxystilbene, exhibits polymerization under various initiation conditions (free-radical, cationic, and anionic). Its less bulky ortho substituent leads to a more predictable behavior compared to other similar compounds, providing insights into copolymerization behavior and interactions (Kamogawa & Cassidy, 1964).

Cytotoxicity Studies

Research on Paphiopedilum godefroyae roots identified various stilbenes, including compounds related to 2,5-Dimethoxystilbene. These compounds were evaluated for cytotoxicity against human small cell lung cancer cells, contributing to the understanding of potential therapeutic applications (Lertnitikul et al., 2016).

Photoisomerization Dynamics

The photoisomerization dynamics of dimethoxystilbene (a class including 2,5-Dimethoxystilbene) have been studied, revealing the influence of the methoxy group on this process. These studies help in understanding microscopic friction and dielectric interactions on ultra-short time scales, valuable in fields like photochemistry (Zeglinski & Waldeck, 1988).

Antifungal and Larvicidal Properties

Prenylated stilbenes isolated from Lonchocarpus chiricanus, including 3,5-dimethoxystilbene, showed antifungal effects and toxicity against larvae of the yellow fever-transmitting mosquito Aedes aegypti. This highlights their potential in antifungal and insecticidal applications (Ioset et al., 2001).

Pharmacokinetics of Analogs

Resveratrol analogs, including dimethoxystilbenes, were studied to understand their pharmacokinetic profiles in rats. These findings are crucial for designing resveratrol derivatives in future studies, especially in the context of medical applications (Ng et al., 2014).

Synthesis of Medical Intermediates

2,5-Dimethoxy-4-Ethylthio-Benzeneethanamine, a derivative of 2,5-Dimethoxystilbene, has been synthesized as a medical intermediate for treating psychotic and schizophrenic psychosis. This showcases the relevance of 2,5-Dimethoxystilbene derivatives in pharmaceutical synthesis (Z. Zhimin, 2003).

Propiedades

Número CAS |

21889-09-8 |

|---|---|

Nombre del producto |

2,5-Dimethoxystilbene |

Fórmula molecular |

C16H16O2 |

Peso molecular |

240.3 g/mol |

Nombre IUPAC |

1,4-dimethoxy-2-[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C16H16O2/c1-17-15-10-11-16(18-2)14(12-15)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ |

Clave InChI |

KUPZMZKMMSWRSG-CMDGGOBGSA-N |

SMILES isomérico |

COC1=CC(=C(C=C1)OC)/C=C/C2=CC=CC=C2 |

SMILES |

COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2 |

SMILES canónico |

COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)

![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)